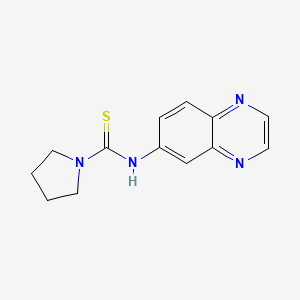
(3-chloro-2-methylphenyl)(4-methoxy-3-methylbenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chloro-2-methylphenyl)(4-methoxy-3-methylbenzyl)amine is a chemical compound that has been the center of scientific research in recent years. It is commonly referred to as CMMB or 5C-AKB48. The compound belongs to the class of synthetic cannabinoids, which are known to have psychoactive effects on the human body. The purpose of
作用機序
The exact mechanism of action of CMMB is not fully understood. However, it is believed to act on the endocannabinoid system, which is involved in regulating various physiological processes, including pain, inflammation, and mood. CMMB is thought to bind to cannabinoid receptors in the brain and other parts of the body, which leads to the activation of various signaling pathways.
Biochemical and Physiological Effects:
CMMB has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic properties, which means it can reduce pain sensation. CMMB has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body. In addition, CMMB has been found to have anxiolytic properties, which means it can reduce anxiety and promote relaxation.
実験室実験の利点と制限
One of the main advantages of using CMMB in lab experiments is its potential therapeutic effects. It has been shown to have a range of properties that make it a promising candidate for drug discovery and development. However, there are also limitations to using CMMB in lab experiments. One of the main limitations is its psychoactive effects, which can make it difficult to study its therapeutic effects without also studying its potential for abuse.
将来の方向性
There are several potential future directions for research on CMMB. One area of interest is its potential use in treating cancer. CMMB has been found to have antitumor activity, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in drug discovery and development. CMMB has been shown to have a range of therapeutic properties, and further research is needed to determine its potential as a drug candidate. Finally, future research could focus on understanding the mechanism of action of CMMB in more detail, which could lead to the development of more effective and targeted therapies.
合成法
The synthesis of CMMB involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3-chloro-2-methylphenol with 4-methoxy-3-methylbenzaldehyde in the presence of a base catalyst to form an intermediate product. The intermediate product is then treated with an amine, such as methylamine or ethylamine, to produce the final product, CMMB. The purity of the final product can be improved by recrystallization or chromatography.
科学的研究の応用
CMMB has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been shown to have analgesic, anti-inflammatory, and anxiolytic properties. In addition, CMMB has been found to have antitumor activity and may be effective in treating certain types of cancer. CMMB has also been studied for its potential use in drug discovery and development.
特性
IUPAC Name |
3-chloro-N-[(4-methoxy-3-methylphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-11-9-13(7-8-16(11)19-3)10-18-15-6-4-5-14(17)12(15)2/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFICMXOVVYYLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2=C(C(=CC=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(4-methoxy-3-methylphenyl)methyl]-2-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5803092.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine](/img/structure/B5803105.png)

![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5803110.png)

![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)


![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5803159.png)



